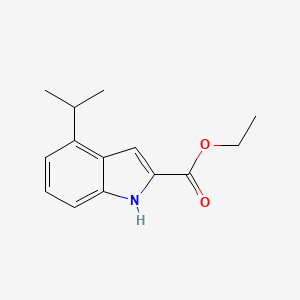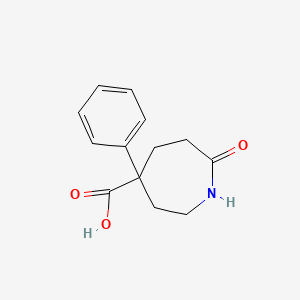
2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-1-yl)-6-chloro-4-méthyl-3-nitropyridine est un composé hétérocyclique qui présente une combinaison unique de cycles azétidine et pyridine. Ce composé suscite un intérêt considérable en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans divers domaines.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-(Azetidin-1-yl)-6-chloro-4-méthyl-3-nitropyridine implique généralement la formation du cycle azétidine suivie de sa fixation à la partie pyridine. Une méthode courante implique l'addition aza-Michael d'hétérocycles NH avec des méthyl 2-(azétidin-3-ylidène)acétates . Une autre approche est la synthèse catalysée par l'iode sous irradiation micro-ondes, qui offre une voie verte et efficace pour obtenir des dérivés d'azétidinone .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les principes de la chimie verte et des procédés catalytiques efficaces, tels que l'utilisation d'iode moléculaire et l'irradiation micro-ondes, sont susceptibles d'être employés pour optimiser le rendement et réduire l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
2-(Azetidin-1-yl)-6-chloro-4-méthyl-3-nitropyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en amine dans des conditions appropriées.
Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles.
Cycloaddition : Le cycle azétidine peut participer à des réactions de cycloaddition pour former des systèmes cycliques plus importants.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent les catalyseurs d'hydrogénation comme le palladium sur charbon.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en milieu basique.
Cycloaddition : Des catalyseurs tels que les acides de Lewis peuvent faciliter ces réactions.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la pyridine et de l'azétidine, qui peuvent présenter différentes activités biologiques.
Applications de la recherche scientifique
Chimie : Comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action exact du 2-(Azetidin-1-yl)-6-chloro-4-méthyl-3-nitropyridine n'est pas entièrement compris. On pense qu'il interagit avec des cibles moléculaires et des voies spécifiques, impliquant potentiellement l'inhibition d'enzymes ou de récepteurs qui sont essentiels à la survie et à la prolifération de certaines cellules .
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The exact mechanism of action of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors that are critical for the survival and proliferation of certain cells .
Comparaison Avec Des Composés Similaires
Composés similaires
N-[3-chloro-2-(phényle substitué)-4-oxo-azétidin-1-yl]isonicotinamide : Connu pour son activité anticonvulsivante.
2-azétidinones associées à la quinazolinone : Évalués pour leurs activités antimicrobiennes et anticancéreuses.
Unicité
2-(Azetidin-1-yl)-6-chloro-4-méthyl-3-nitropyridine se distingue par sa combinaison unique de cycles azétidine et pyridine, ce qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C9H10ClN3O2 |
|---|---|
Poids moléculaire |
227.65 g/mol |
Nom IUPAC |
2-(azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C9H10ClN3O2/c1-6-5-7(10)11-9(8(6)13(14)15)12-3-2-4-12/h5H,2-4H2,1H3 |
Clé InChI |
IJPRYVORYZFAOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene](/img/structure/B11876827.png)










![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)
![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)

